BYK 191023

Description

Properties

CAS No. |

608880-48-4 |

|---|---|

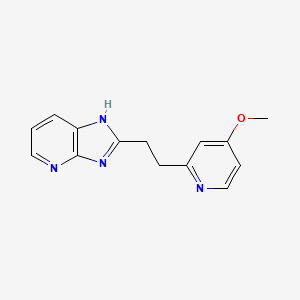

Molecular Formula |

C14H14N4O |

Molecular Weight |

254.29 g/mol |

IUPAC Name |

2-[2-(4-methoxy-2-pyridinyl)ethyl]-1H-imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C14H14N4O/c1-19-11-6-8-15-10(9-11)4-5-13-17-12-3-2-7-16-14(12)18-13/h2-3,6-9H,4-5H2,1H3,(H,16,17,18) |

InChI Key |

YBOCDKFRGBOOFO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1)CCC2=NC3=C(N2)C=CC=N3 |

Synonyms |

2-(2-(4-methoxypyridin-2-yl)ethyl)-3H-imidazo(4,5-b)pyridine BYK 191023 BYK-191023 BYK191023 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BYK 191023

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action for BYK 191023, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The information presented herein is collated from key scientific publications and is intended for a technical audience engaged in research and development.

Core Mechanism of Action

This compound, chemically identified as 2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a novel imidazopyridine derivative that demonstrates a high degree of selectivity for the inducible isoform of nitric oxide synthase (iNOS) over the neuronal (nNOS) and endothelial (eNOS) isoforms.[1][2][3] Its inhibitory action is multifaceted, exhibiting both reversible and irreversible characteristics.

Initially, this compound acts as a reversible and L-arginine-competitive inhibitor of iNOS.[2][3] This competitive inhibition arises from its interaction with the catalytic center of the enzyme, effectively blocking the binding of the natural substrate, L-arginine.[1][4]

In the presence of the cofactor NADPH, the inhibitory mechanism of this compound transitions to a time-dependent and irreversible inactivation of the iNOS enzyme.[1] This irreversible inhibition is a result of a unique process involving the loss of the heme prosthetic group from the iNOS enzyme, which is contingent on the electron flux from NADPH.[1] Spectral analysis of this compound-bound iNOS shows a profile indistinguishable from that of L-arginine-bound iNOS, further supporting its interaction at the catalytic site.[1]

Signaling Pathway of iNOS Inhibition

The expression of iNOS is typically induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and various cytokines. Once expressed, iNOS produces large quantities of nitric oxide (NO), a key mediator in the inflammatory cascade. This compound intervenes by directly inhibiting the enzymatic activity of iNOS, thereby reducing the production of NO and mitigating its downstream inflammatory effects.

Figure 1: Signaling pathway of iNOS induction by inflammatory stimuli and its inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's inhibitory activity and in vivo efficacy.

Table 1: In Vitro Inhibitory Potency of this compound against NOS Isoforms

| NOS Isoform | IC50 | Ki | Reference |

| Human iNOS | 86 nM | 90 nM | [2] |

| Murine iNOS | 95 nM | N/A | [2] |

| Neuronal NOS (nNOS) | 17 µM | N/A | [2] |

| Endothelial NOS (eNOS) | 162 µM | N/A | [2] |

| Rat Aortic iNOS | 7.9 µM | N/A | [5] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of LPS-Induced Inflammation

| Parameter | Dose (i.v. infusion) | Effect | Reference |

| Plasma Nitrite/Nitrate Levels | 30 µmol/kg/h | 68% reduction | [2] |

| Plasma Nitrite/Nitrate Levels (ED50) | 14.9 µmol/kg/h | 50% reduction | [2][6] |

| Mean Arterial Blood Pressure | 50 µmol/kg/h | Prevented gradual decrease | [2] |

Experimental Protocols

The following are outlines of the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro NOS Inhibition Assay

This protocol measures the enzymatic activity of the different NOS isoforms in the presence of this compound.

Figure 2: Experimental workflow for the in vitro determination of NOS inhibition by this compound.

In Vivo Model of LPS-Induced Endotoxemia

This protocol assesses the efficacy of this compound in a living organism.

-

Animal Model: Male Wistar rats are utilized for the study.

-

Induction of Endotoxemia: A continuous intravenous (i.v.) infusion of lipopolysaccharide (LPS) is administered to induce a systemic inflammatory response.

-

Drug Administration: this compound is administered via a continuous i.v. infusion at various doses, either before or after the LPS challenge.

-

Sample Collection: Blood samples are collected at predetermined time points to measure plasma levels of nitrite and nitrate, the stable metabolites of NO.

-

Hemodynamic Monitoring: The mean arterial blood pressure is continuously monitored to assess the effect of this compound on LPS-induced hypotension.

-

Data Analysis: The data obtained from the this compound-treated groups are compared to a vehicle-treated control group to determine the in vivo efficacy.

References

- 1. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

BYK 191023: A Potent and Selective Inhibitor of Inducible Nitric Oxide Synthase (iNOS)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

BYK 191023 is a small molecule inhibitor that has demonstrated high potency and selectivity for the inducible nitric oxide synthase (iNOS) isoform. This technical guide provides an in-depth overview of this compound, consolidating available data on its mechanism of action, pharmacological profile, and the experimental methodologies used in its characterization. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes. Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). While the endothelial (eNOS) and neuronal (nNOS) isoforms are constitutively expressed and play vital roles in vasodilation and neurotransmission respectively, the inducible isoform (iNOS) is typically expressed in response to pro-inflammatory stimuli such as cytokines and microbial products.[1][2] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory conditions, including sepsis, arthritis, and inflammatory bowel disease. Consequently, the selective inhibition of iNOS has emerged as a promising therapeutic strategy. This compound has been identified as a potent and highly selective inhibitor of iNOS, offering a valuable tool for both research and potential therapeutic development.[3][4][5][6]

Mechanism of Action

This compound acts as a potent, L-arginine competitive inhibitor of iNOS.[3] Further investigations have revealed a more complex mechanism, demonstrating that this compound is an NADPH- and time-dependent irreversible inhibitor of iNOS.[7] In the presence of NADPH, this compound binds to the catalytic center of the enzyme, leading to a time-dependent inactivation.[7] This irreversible inhibition is associated with the loss of the heme prosthetic group from the iNOS enzyme.[7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity for iNOS.

Table 1: In Vitro Inhibition of NOS Isoforms by this compound

| Parameter | Human iNOS | Murine iNOS | Human nNOS | Human eNOS |

| IC50 | 86 nM[3][4][6] | 95 nM[3] | 17 µM[3][4][6] | 162 µM[3][4][6] |

| Ki | 90 nM[3] | - | - | - |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Endotoxemia

| Parameter | Value |

| ED50 (inhibition of LPS-induced plasma nitrite/nitrate) | 14.9 µmol/kg/h[3] |

| Dose for 68% reduction in plasma nitrite/nitrate | 30 µmol/kg/h[3] |

| Dose preventing decrease in mean arterial blood pressure | 50 µmol/kg/h[3] |

Signaling Pathways and Experimental Workflows

iNOS Signaling Pathway

The following diagram illustrates the signaling cascade leading to the production of nitric oxide by iNOS, a key pathway in inflammatory responses.

Caption: Simplified iNOS signaling pathway initiated by LPS.

Experimental Workflow: iNOS Inhibition Assay

The following diagram outlines the general workflow for assessing the inhibitory activity of compounds like this compound on iNOS.

Caption: General workflow for an in vitro iNOS inhibition assay.

In Vivo Experimental Design: Rodent Endotoxemia Model

This diagram illustrates the typical experimental design for evaluating the efficacy of an iNOS inhibitor in a lipopolysaccharide (LPS)-induced endotoxemia model.

Caption: Experimental workflow for the in vivo rodent endotoxemia model.

Experimental Protocols

iNOS Activity Assay (L-Citrulline Conversion)

This assay measures the conversion of radiolabeled L-arginine to L-citrulline by iNOS.

-

Enzyme Source: Recombinant human or murine iNOS.

-

Reagents:

-

Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol).

-

Cofactors: NADPH, FAD, FMN, (6R)-tetrahydrobiopterin (BH4), and calmodulin.

-

Substrate: L-[³H]arginine.

-

Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Stop Solution: (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

-

Resin: Dowex AG 50W-X8 (Na+ form).

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, cofactors, and iNOS enzyme.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

Pre-incubate the mixture for a defined period at 37°C.

-

Initiate the reaction by adding L-[³H]arginine.

-

Incubate for a specific time (e.g., 20-30 minutes) at 37°C.

-

Terminate the reaction by adding the stop solution.

-

Apply the reaction mixture to a column containing Dowex resin to separate L-[³H]citrulline from unreacted L-[³H]arginine.

-

Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

-

Nitrite/Nitrate Measurement (Griess Assay)

This colorimetric assay is used to measure the stable end products of NO, nitrite, and nitrate, in cell culture supernatants or plasma.

-

Reagents:

-

Griess Reagent A: Sulfanilamide in phosphoric acid.

-

Griess Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water.

-

Nitrate Reductase: For converting nitrate to nitrite.

-

Standard: Sodium nitrite solution for generating a standard curve.

-

-

Procedure:

-

Collect cell culture supernatant or plasma samples.

-

For total nitrite/nitrate measurement, incubate samples with nitrate reductase to convert nitrate to nitrite.

-

Add Griess Reagent A to all samples and standards.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent B.

-

Incubate for another 5-10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.

-

In Vivo Rodent Endotoxemia Model

This model is used to evaluate the anti-inflammatory effects of iNOS inhibitors in a systemic inflammation setting.

-

Animals: Male Wistar rats or other suitable rodent strains.

-

Reagents:

-

Lipopolysaccharide (LPS) from E. coli or other gram-negative bacteria.

-

This compound formulated for intravenous administration.

-

Anesthetic agents for surgical procedures if required.

-

-

Procedure:

-

Acclimatize animals to laboratory conditions.

-

Implant catheters for drug administration and blood sampling if continuous monitoring is required.

-

Induce endotoxemia by administering a bolus injection of LPS (intraperitoneal or intravenous).

-

Administer this compound as a continuous intravenous infusion or at specified time points post-LPS challenge.

-

Monitor physiological parameters such as mean arterial blood pressure.

-

Collect blood samples at predetermined time points.

-

Centrifuge blood to obtain plasma and store at -80°C until analysis.

-

Measure plasma levels of nitrite/nitrate using the Griess assay as described above.

-

At the end of the experiment, euthanize animals and collect tissues for further analysis if needed.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of iNOS with a dual mechanism of L-arginine competition and irreversible, NADPH-dependent inactivation. The data presented in this guide, compiled from key in vitro and in vivo studies, underscore its utility as a valuable research tool for investigating the role of iNOS in various pathological conditions. The detailed experimental protocols provided herein offer a foundation for researchers to design and execute their own studies involving iNOS inhibition. Further investigation into the therapeutic potential of this compound and similar selective iNOS inhibitors is warranted.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. The novel imidazopyridine 2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023) is a highly selective inhibitor of the inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. academic.oup.com [academic.oup.com]

The Discovery and Development of BYK 191023: A Selective iNOS Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BYK 191023, chemically known as 2-[2-(4-methoxypyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). Developed by Altana Pharma, this small molecule has been a subject of significant interest in the study of inflammatory conditions where iNOS is a key mediator. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Development History

This compound emerged from a drug discovery program at Altana Pharma aimed at identifying selective inhibitors of iNOS for the potential treatment of inflammatory diseases and sepsis-related hypotension.[1] The imidazopyridine scaffold was identified as a promising chemical class, and subsequent lead optimization efforts led to the synthesis of this compound.[1] The compound is claimed in patent literature, specifically in WO 2003080607. Researchers from Altana Pharma, in collaboration with university research groups in Germany, profiled this compound as a promising candidate for clinical development due to its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS), which is a critical factor in avoiding adverse cardiovascular effects such as hypertension.[1]

Mechanism of Action

This compound is an L-arginine competitive inhibitor of iNOS.[1] Further studies have revealed that it acts as an NADPH- and time-dependent irreversible inhibitor of the enzyme.[2] This irreversible inhibition is associated with a loss of heme from the iNOS enzyme and a reduced ability to form the ferrous heme-CO complex. The interaction of this compound occurs at the catalytic center of iNOS.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value | Reference |

| iNOS IC50 | Human | 86 nM | [1] |

| nNOS IC50 | Human | 17 µM | [1] |

| eNOS IC50 | Human | 162 µM | [1] |

| iNOS Ki | Human | 90 nM | [1] |

| iNOS IC50 | Murine | 95 nM | [1] |

| pIC50 (LPS-treated rat aortic rings) | Rat | 4.90 | [1] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of LPS-Induced Inflammation

| Parameter | Value | Reference |

| ED50 (reduction of plasma nitrites/nitrates) | 14.9 µmol/kg/h | [1] |

| Reduction in plasma nitrites/nitrates at 30 µmol/kg/h | -68% | [1] |

Experimental Protocols

In Vitro iNOS Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified iNOS.

Methodology:

-

Enzyme Source: Recombinant human iNOS is expressed and purified.

-

Assay Principle: The assay measures the conversion of [3H]L-arginine to [3H]L-citrulline by iNOS.

-

Reaction Mixture: A typical reaction mixture contains purified iNOS, [3H]L-arginine, and necessary co-factors (NADPH, FAD, FMN, and tetrahydrobiopterin) in a suitable buffer.

-

Inhibitor Addition: Varying concentrations of this compound are pre-incubated with the enzyme.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate and incubated at 37°C. The reaction is terminated by the addition of a stop buffer.

-

Separation and Detection: The product, [3H]L-citrulline, is separated from the unreacted substrate using cation-exchange resin. The radioactivity of the eluate is measured by liquid scintillation counting.

-

Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model in Rats

Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation.

Methodology:

-

Animal Model: Male Wistar rats are used.

-

Induction of Inflammation: A bolus of LPS (e.g., from Escherichia coli) is administered intraperitoneally to induce a systemic inflammatory response.

-

Drug Administration: this compound is administered as a continuous intravenous infusion.

-

Sample Collection: Blood samples are collected at specified time points after LPS administration.

-

Measurement of Plasma Nitrite/Nitrate: Plasma levels of nitrite and nitrate, stable metabolites of nitric oxide, are measured using the Griess reagent or a chemiluminescence-based method.

-

Measurement of Mean Arterial Blood Pressure (MAP): In some studies, MAP is monitored continuously to assess the effect of the inhibitor on LPS-induced hypotension.

-

Data Analysis: The dose-dependent reduction in plasma nitrite/nitrate levels is used to calculate the ED50 value. Changes in MAP are compared between treated and vehicle control groups.

Visualizations

Signaling Pathway of iNOS Induction and Action of this compound

Caption: Signaling pathway of LPS-induced iNOS expression and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for evaluating the in vivo efficacy of this compound in an LPS-induced inflammation model.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of inducible nitric oxide synthase. Its discovery and preclinical development have provided a valuable tool for studying the role of iNOS in various pathological conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of inflammation and nitric oxide signaling. The high selectivity of this compound for iNOS makes it a particularly interesting compound for further investigation, potentially leading to therapeutic applications in diseases driven by excessive nitric oxide production.

References

BYK 191023 (CAS 608880-48-4): A Technical Guide to a Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BYK 191023, with the CAS number 608880-48-4, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and key experimental findings. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. All quantitative data has been summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and applications.

Introduction

This compound, chemically known as 2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is an imidazopyridine derivative that has demonstrated significant potential as a selective inhibitor of inducible nitric oxide synthase (iNOS).[1] Overproduction of nitric oxide by iNOS is implicated in the pathophysiology of various inflammatory conditions, making selective iNOS inhibitors like this compound valuable tools for research and potential therapeutic agents.[2] This document serves as an in-depth technical resource, consolidating available data on its biological activity and experimental basis.

Biochemical and Pharmacological Data

The selectivity of this compound for iNOS over the other two nitric oxide synthase isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), is a key feature of its pharmacological profile.

Table 1: Inhibitory Activity of this compound against NOS Isoforms

| NOS Isoform | IC50 Value | Reference |

| Human inducible NOS (iNOS) | 86 nM | [3][4] |

| Murine inducible NOS (iNOS) | 95 nM | [3][5] |

| Human neuronal NOS (nNOS) | 17 µM (17,000 nM) | [3][4] |

| Human endothelial NOS (eNOS) | 162 µM (162,000 nM) | [3][4] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Assay | IC50 Value | Reference |

| Rat Mesangial Cells (RMC) | iNOS-induced nitrite generation | 33 µM | [5] |

| RAW 264.7 Macrophages | iNOS-induced nitrite generation | 3.1 µM | [5] |

| HEK293 Cells | iNOS-induced nitrite generation | 13 µM | [5] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Effect | ED50 / Effective Dose | Reference |

| Rats (LPS-induced endotoxemia) | Suppression of plasma nitrate/nitrite | 14.9 µmol/kg per hour | [3][5] |

| Rats (LPS-induced endotoxemia) | Prevention of delayed hypotension | 50 µmol/kg per hour | [3][5] |

| Sheep (septic shock) | Increased mean arterial pressure and renal blood flow | Not specified | [5] |

Mechanism of Action

This compound acts as a selective and L-arginine competitive inhibitor of iNOS.[4] Its mechanism is time-dependent and requires the presence of NADPH, leading to irreversible inactivation of the enzyme.[1] The process involves an interaction of this compound with the catalytic center of iNOS.[1][6] This interaction ultimately leads to a loss of the heme prosthetic group from the enzyme, which is crucial for its catalytic activity.[1]

Caption: Signaling pathway of iNOS inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound.

Determination of NOS Isoform Inhibition (IC50)

-

Enzyme Source: Human recombinant iNOS, nNOS, and eNOS are used.

-

Assay Principle: The conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline by the NOS enzymes is measured.

-

Procedure:

-

A reaction mixture is prepared containing the respective NOS enzyme, L-[¹⁴C]arginine, and necessary co-factors (NADPH, calmodulin for nNOS and eNOS) in a suitable buffer.

-

Varying concentrations of this compound are added to the reaction mixtures.

-

The reactions are incubated at 37°C for a specified time.

-

The reaction is stopped, and the product, L-[¹⁴C]citrulline, is separated from the substrate, L-[¹⁴C]arginine, using ion-exchange chromatography.

-

The radioactivity of the eluted L-[¹⁴C]citrulline is quantified by liquid scintillation counting.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Nitrite Generation Assay

-

Cell Lines: RAW 264.7 murine macrophages, rat mesangial cells (RMC), or human embryonic kidney (HEK293) cells overexpressing iNOS are used.

-

Assay Principle: The production of nitric oxide in cells is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

-

Procedure:

-

Cells are seeded in multi-well plates and stimulated with an inflammatory agent (e.g., lipopolysaccharide (LPS) and interferon-γ) to induce iNOS expression.

-

The stimulated cells are then treated with various concentrations of this compound.

-

After an incubation period, the cell culture supernatant is collected.

-

The Griess reagent is added to the supernatant, which reacts with nitrite to form a colored azo compound.

-

The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

-

A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

-

IC50 values are calculated from the concentration-response curve.

-

Caption: Experimental workflow for the cellular nitrite generation assay.

In Vivo Model of LPS-Induced Endotoxemia

-

Animal Model: Male Wistar rats are typically used.

-

Procedure:

-

Animals are anesthetized and instrumented for continuous monitoring of mean arterial pressure (MAP) and for intravenous infusions.

-

A baseline MAP is recorded.

-

Endotoxemia is induced by a continuous intravenous infusion of lipopolysaccharide (LPS).

-

Concurrently, an intravenous infusion of either vehicle or this compound at various doses is started.

-

Blood samples are collected at different time points to measure plasma levels of nitrate and nitrite.

-

MAP is continuously monitored throughout the experiment.

-

The effect of this compound on LPS-induced hypotension and plasma nitrate/nitrite levels is evaluated by comparing the treated group to the vehicle control group.

-

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of inducible nitric oxide synthase. Its mechanism of action, involving irreversible, time-dependent inactivation of iNOS through heme loss, has been elucidated through detailed in vitro studies. The compound's efficacy has been demonstrated in cellular assays and in vivo models of inflammation and sepsis. The data and experimental protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of selective iNOS inhibition. The high selectivity of this compound for iNOS over eNOS and nNOS minimizes the risk of side effects associated with non-selective NOS inhibitors, making it a promising candidate for further investigation.[3]

References

- 1. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. | BioWorld [bioworld.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

Preclinical Profile of BYK 191023: A Selective iNOS Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BYK 191023, chemically known as 2-[2-(4-methoxypyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a novel small molecule inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] Preclinical investigations have highlighted its high selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms, positioning it as a valuable tool for studying the pathophysiological roles of iNOS and as a potential therapeutic candidate for conditions associated with excessive nitric oxide production, such as inflammatory hypotension. This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its quantitative pharmacology, mechanism of action, and the methodologies employed in its preclinical evaluation.

Data Presentation

The inhibitory potency and selectivity of this compound have been characterized across various enzymatic and cellular assays. The following tables summarize the key quantitative data from these preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound against NOS Isoforms

| Target Isoform | Species | IC50 | Ki | Assay Type |

| iNOS | Human | 86 nM[1][3] | 90 nM[1] | Enzyme Kinetics |

| iNOS | Murine | 95 nM[1] | - | Enzyme Kinetics |

| nNOS | Human | 17 µM[1][3] | - | Enzyme Kinetics |

| eNOS | Human | 162 µM[1][3] | - | Enzyme Kinetics |

Table 2: Functional Inhibitory Activity of this compound in Isolated Tissues and In Vivo Models

| Experimental Model | Parameter | Value |

| LPS-treated rat aortic rings | pIC50 | 4.90[1] |

| LPS-treated rat aortic rings (Griess assay) | IC50 | 13 µM[4] |

| Arecaidine propargyl ester-induced vasorelaxation (eNOS) | Inhibition | No effect up to 100 µM[1] |

| Phenylephrine-precontracted rabbit corpus cavernosum (nNOS) | Inhibition | No effect up to 100 µM[1] |

| LPS-evoked systemic inflammation in rats | ED50 (reduction of plasma nitrites/nitrates) | 14.9 µmol/kg/h[1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. While the full, unabridged protocols are proprietary to the original research, this section outlines the key methodologies used in the preclinical assessment of this compound based on available information.

1. Determination of NOS Inhibition (IC50 values)

-

Enzyme Source: Crude preparations of human iNOS, nNOS, and eNOS were used.

-

Assay Principle: The conversion of L-[³H]arginine to L-[³H]citrulline by the NOS enzymes was measured.

-

Procedure (General):

-

The respective NOS enzyme was incubated with varying concentrations of this compound.

-

The reaction was initiated by the addition of L-[³H]arginine and necessary co-factors (NADPH, calmodulin, tetrahydrobiopterin).

-

After a defined incubation period, the reaction was stopped.

-

The amount of L-[³H]citrulline formed was quantified using liquid scintillation counting.

-

IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

2. In Vitro Vasoreactivity Studies in Isolated Rat Aortic Rings

-

Tissue Preparation: Thoracic aortas were isolated from rats and cut into rings.

-

iNOS Induction: Aortic rings were treated with lipopolysaccharide (LPS) to induce the expression of iNOS.

-

Experimental Setup: The rings were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O₂/5% CO₂. Changes in isometric tension were recorded.

-

Protocol for iNOS Activity:

-

LPS-treated rings were pre-contracted with phenylephrine.

-

Cumulative concentrations of this compound were added to assess its ability to restore the contractile response, which is typically blunted by iNOS-derived NO.

-

-

Protocol for eNOS Activity:

-

Aortic rings were pre-contracted with phenylephrine.

-

Relaxation was induced by arecaidine propargyl ester, an eNOS activator. The effect of this compound on this relaxation was evaluated.

-

3. In Vivo Model of LPS-Induced Hypotension in Rats

-

Animal Model: Male rats were used.

-

Induction of Hypotension: A state of endotoxemia and hypotension was induced by the administration of LPS.

-

Drug Administration: this compound was administered via continuous intravenous infusion.

-

Measurements:

-

Mean arterial blood pressure (MAP) was continuously monitored.

-

Plasma levels of nitrites and nitrates, stable metabolites of NO, were measured as an indicator of systemic NO production.

-

-

Procedure:

-

Animals were anesthetized and instrumented for blood pressure monitoring and drug infusion.

-

A baseline MAP was established.

-

LPS was administered to induce hypotension.

-

This compound infusion was initiated, and its effect on MAP and plasma nitrite/nitrate levels was determined over time.

-

Mandatory Visualization

Mechanism of Action and Experimental Workflow Diagrams

To visually represent the core concepts, the following diagrams have been generated using the DOT language.

Caption: Mechanism of iNOS inhibition by this compound.

Caption: In vitro assessment of this compound in isolated rat aortic rings.

References

The Selective iNOS Inhibitor BYK 191023: A Technical Guide for Nitric Oxide Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the compound BYK 191023, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS). This document is intended for researchers, scientists, and drug development professionals investigating the role of nitric oxide (NO) signaling in various physiological and pathophysiological processes. Herein, we present its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its interaction with the NO signaling pathway and relevant experimental workflows.

Introduction to this compound

This compound, chemically known as 2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a small molecule that has demonstrated significant potential as a research tool for dissecting the roles of iNOS in conditions such as inflammation and sepsis.[1][2] Unlike other nitric oxide synthase isoforms, iNOS is not constitutively expressed but is induced by pro-inflammatory stimuli like lipopolysaccharide (LPS) and cytokines.[3] The excessive production of NO by iNOS has been implicated in the pathophysiology of various inflammatory diseases.[1][3] this compound offers a high degree of selectivity for iNOS over the neuronal (nNOS) and endothelial (eNOS) isoforms, minimizing off-target effects and allowing for a more precise investigation of iNOS-mediated signaling.[1][4]

Mechanism of Action

This compound functions as a potent, L-arginine competitive inhibitor of iNOS.[1][4] In the presence of NADPH, it can also act as a time-dependent irreversible inhibitor.[5] The compound interacts with the catalytic center of the iNOS enzyme, thereby blocking the conversion of L-arginine to L-citrulline and nitric oxide.[5][6] This selective inhibition of iNOS-derived NO production makes this compound a valuable tool for studying the specific contributions of iNOS to NO-mediated signaling cascades in various experimental models.

Quantitative Data

The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species | iNOS | nNOS | eNOS | Reference |

| IC50 | Human | 86 nM | 17 µM | 162 µM | [1][4] |

| Murine | 95 nM | - | - | [1] | |

| Ki | Human | 90 nM | - | - | [1] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Parameter | Value | Reference |

| LPS-induced systemic inflammation | Rat | ED50 (reduction of plasma nitrites/nitrates) | 14.9 µmol/kg/h | [1] |

Signaling Pathway

The diagram below illustrates the canonical nitric oxide signaling pathway and the point of intervention for this compound. Inflammatory stimuli trigger the expression of iNOS, which then produces high levels of nitric oxide. NO subsequently activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and downstream signaling events. This compound selectively blocks the activity of iNOS, thus attenuating these downstream effects.

Figure 1: Nitric Oxide Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro iNOS Inhibition Assay (Griess Reagent Method)

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on iNOS activity by measuring the accumulation of nitrite, a stable oxidation product of NO.

Materials:

-

Recombinant human or murine iNOS

-

L-Arginine

-

NADPH

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

-

Calmodulin

-

CaCl2

-

HEPES buffer (pH 7.4)

-

This compound

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction buffer containing HEPES buffer, CaCl2, calmodulin, BH4, and NADPH.

-

Add the reaction buffer to the wells of a 96-well plate.

-

Add varying concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Add recombinant iNOS enzyme to all wells except for the blank.

-

Initiate the reaction by adding L-arginine to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a component that disrupts the enzyme, if necessary (some protocols proceed directly to Griess reagent addition).

-

Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.

-

Add the Griess reagent to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each well.

-

Calculate the percentage of iNOS inhibition for each concentration of this compound relative to the vehicle control.

Cellular Nitrite Production Assay

This protocol measures the effect of this compound on NO production in a cellular context, typically using a macrophage cell line like RAW 264.7.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ) (optional, to enhance iNOS expression)

-

This compound

-

Griess Reagent

-

Sodium nitrite standard solution

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing LPS (and IFN-γ, if used) to induce iNOS expression.

-

Simultaneously, add varying concentrations of this compound to the wells. Include a vehicle control.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect the cell culture supernatant.

-

Perform the Griess assay on the supernatant as described in the in vitro protocol (Steps 8-13).

In Vivo Model of LPS-Induced Endotoxemia in Rats

This protocol outlines a common in vivo model to assess the efficacy of this compound in a systemic inflammation context.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

This compound

-

Vehicle for this compound

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies

-

Plasma nitrite/nitrate assay kit

Procedure:

-

Acclimatize rats to the housing conditions for at least one week.

-

Prepare a solution of LPS in sterile saline.

-

Administer LPS intraperitoneally (i.p.) to induce endotoxemia. A typical dose is in the range of 1-5 mg/kg.

-

Administer this compound at the desired dose and route (e.g., intravenous infusion or i.p. injection) at a specified time point relative to the LPS challenge (e.g., concurrently or post-LPS). A control group should receive the vehicle.

-

Monitor the animals for signs of sickness behavior.

-

At a predetermined time point (e.g., 4-6 hours post-LPS), collect blood samples via a suitable method (e.g., tail vein or terminal cardiac puncture under anesthesia).

-

Process the blood to obtain plasma.

-

Measure the concentration of nitrite and nitrate in the plasma using a commercially available assay kit. This often involves the enzymatic conversion of nitrate to nitrite followed by the Griess reaction.

-

Compare the plasma nitrite/nitrate levels between the vehicle-treated and this compound-treated groups to determine the in vivo inhibitory effect.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Figure 2: Workflow for In Vitro iNOS Inhibition Assay.

Figure 3: Workflow for In Vivo LPS-Induced Endotoxemia Model.

Conclusion

This compound is a powerful and selective research tool for investigating the role of iNOS in nitric oxide signaling. Its high selectivity for iNOS over nNOS and eNOS allows for targeted studies of iNOS function in various in vitro and in vivo models. The data and protocols provided in this technical guide are intended to facilitate the effective use of this compound in basic research and drug development, ultimately contributing to a better understanding of the complex roles of nitric oxide in health and disease.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 4. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [redalyc.org]

- 5. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arigobio.com [arigobio.com]

Investigating the Pharmacokinetics of BYK 191023: A Technical Guide

Disclaimer: Publicly available literature does not provide specific quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, half-life, or bioavailability) for BYK 191023. This guide summarizes the known pharmacodynamic properties of this compound and outlines standard experimental protocols for characterizing the pharmacokinetics of a novel small molecule inhibitor of this class.

Introduction

This compound, chemically known as 2-[2-(4-methoxypyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][4][5][6] It acts as an L-arginine competitive inhibitor and, in the presence of NADPH, leads to time-dependent irreversible inactivation of the iNOS enzyme.[7] The primary mechanism of this irreversible inhibition is the loss of the heme prosthetic group from the enzyme.[7] Due to its high selectivity for iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms, this compound has been investigated as a potential therapeutic agent for conditions associated with excessive nitric oxide production, such as inflammatory hypotension.

This technical guide provides an overview of the pharmacodynamic profile of this compound and presents a comprehensive set of generic, yet detailed, experimental protocols that are typically employed to investigate the absorption, distribution, metabolism, and excretion (ADME) of a small molecule drug candidate like this compound.

Pharmacodynamic Profile of this compound

While specific pharmacokinetic data is unavailable, the pharmacodynamic activity of this compound has been characterized through various in vitro and in vivo studies. The following table summarizes the key pharmacodynamic parameters.

| Parameter | Species/System | Value | Reference |

| iNOS IC50 | Human (crude purified) | 86 nM | [1][2][3][4][5][6] |

| Murine (crude purified) | 95 nM | ||

| Rat Aorta (isolated tissue) | 7.9 µM | [8] | |

| nNOS IC50 | Human (crude purified) | 17 µM | [1][2][3][4][5][6] |

| eNOS IC50 | Human (crude purified) | 162 µM | [1][2][3][4][5][6] |

| iNOS Ki | Human | 90 nM | |

| In vivo ED50 | Rat (LPS-induced) | 14.9 µmol/kg/h (i.v. infusion) | [2][3][6] |

Generic Experimental Protocols for Pharmacokinetic Profiling

The following sections detail standard methodologies for conducting preclinical pharmacokinetic studies of a small molecule inhibitor like this compound.

In Vitro ADME Assays

A battery of in vitro assays is crucial for the early assessment of a compound's pharmacokinetic properties.

-

Objective: To determine the rate of metabolism of the test compound in liver microsomes or hepatocytes.

-

Methodology:

-

Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (from human and relevant preclinical species) or cryopreserved hepatocytes in the presence of NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.

-

Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: The concentration of the parent compound remaining in the samples is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

-

Objective: To determine the extent to which the compound binds to plasma proteins.

-

Methodology:

-

Equilibrium Dialysis: The test compound is added to plasma and placed in a dialysis chamber separated by a semi-permeable membrane from a buffer solution.

-

Incubation: The chamber is incubated at 37°C until equilibrium is reached.

-

Analysis: The concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS.

-

Data Analysis: The percentage of the compound bound to plasma proteins is calculated.

-

-

Objective: To assess the potential of the compound to inhibit major CYP isoforms, which can lead to drug-drug interactions.

-

Methodology:

-

Incubation: The test compound is incubated with human liver microsomes, a specific CYP isoform substrate, and NADPH.

-

Analysis: The formation of the metabolite of the specific substrate is measured by LC-MS/MS or fluorescence.

-

Data Analysis: The IC50 value (concentration of the test compound that causes 50% inhibition of the CYP isoform activity) is determined.

-

In Vivo Pharmacokinetic Studies in Animals

Animal models, typically rodents, are used to understand the pharmacokinetic profile of a compound in a whole organism.

-

Objective: To determine the pharmacokinetic parameters after a single intravenous (IV) and oral (PO) dose.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Dosing:

-

IV Group: The compound is administered as a single bolus injection into the tail vein (e.g., 1-2 mg/kg).

-

PO Group: The compound is administered by oral gavage (e.g., 5-10 mg/kg).

-

-

Blood Sampling: Blood samples are collected from the tail vein or a cannulated vessel at multiple time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).

-

Bioanalytical Method: LC-MS/MS

-

Objective: To accurately quantify the concentration of the test compound in biological matrices.

-

Methodology:

-

Sample Preparation: A protein precipitation method is typically used for plasma samples. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma to precipitate proteins. After centrifugation, the supernatant is collected.

-

Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate the analyte from endogenous components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analyte is detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

Quantification: A calibration curve is generated using known concentrations of the compound in the same biological matrix to quantify the analyte in the study samples.

-

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the investigation of this compound.

Caption: Simplified signaling pathway for iNOS induction and inhibition by this compound.

Caption: General workflow for an in vivo pharmacokinetic study.

Caption: Conceptual relationship of ADME processes in pharmacokinetics.

References

- 1. Regulation of Inducible Nitric Oxide Synthase (iNOS) and its Potential Role in Insulin Resistance, Diabetes and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inducible nitric oxide synthase is a major intermediate in signaling pathways for the survival of plasma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. m.youtube.com [m.youtube.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. agnopharma.com [agnopharma.com]

The Safety and Toxicity Profile of BYK 191023 in Cellular Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BYK 191023, a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), has demonstrated a promising preclinical safety profile. This technical guide provides a comprehensive overview of the available data on the safety and toxicity of this compound in cellular models. While specific quantitative toxicity data from primary research articles is not publicly available in detail, this guide synthesizes the reported findings, outlines the likely experimental protocols used for its safety assessment, and illustrates the key signaling pathways involved. The information presented is intended to support researchers and drug development professionals in understanding the cellular safety context of this important iNOS inhibitor.

Introduction

This compound, chemically known as 2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a small molecule inhibitor that exhibits high selectivity for the inducible isoform of nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms.[1] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory and autoimmune diseases. Consequently, selective iNOS inhibitors like this compound are of significant therapeutic interest. A critical aspect of the preclinical development of any new chemical entity is the thorough characterization of its safety and toxicity profile at the cellular level. This guide focuses on the available information regarding the effects of this compound on cell viability, cytotoxicity, and apoptosis.

Data Presentation: Summary of In Vitro Safety Data

Based on available published literature, this compound has been reported to have a favorable safety profile in cellular assays. The primary research indicates that the compound did not affect cell viability or evoke hepatocyte toxicity at concentrations effective for iNOS inhibition.

Table 1: Summary of Reported Cellular Safety Findings for this compound

| Assay Type | Cell Type(s) | Key Finding | Quantitative Data | Reference(s) |

| Cell Viability | Not specified in abstracts | Did not affect cell viability. | Not publicly available | [2] |

| Hepatocyte Toxicity | Not specified in abstracts | Did not evoke hepatocyte toxicity. | Not publicly available | [2] |

Experimental Protocols

The following sections describe detailed, representative protocols for the types of assays that would be employed to assess the cellular safety and toxicity of a compound like this compound. These are based on standard methodologies in the field.

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, HepG2 hepatocytes) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

-

Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well of the new plate.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

-

Cell Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Sample Analysis: Add 400 µL of Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Visualization of Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound is a competitive inhibitor of L-arginine, the substrate for iNOS. In the presence of the cofactor NADPH, it acts as a time-dependent, irreversible inhibitor.

General iNOS Signaling Pathway and Potential Downstream Effects

Inhibition of iNOS by this compound is expected to modulate downstream signaling pathways that are dependent on NO. High levels of NO can promote pro-inflammatory and pro-apoptotic pathways.

Experimental Workflow for Cellular Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro toxicity of a compound like this compound.

Conclusion

References

- 1. Bradycardic and proarrhythmic properties of sinus node inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BYK 191023 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BYK 191023 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[1][2][3][4][5][6] Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of numerous inflammatory diseases. This compound offers a valuable tool for studying the role of iNOS in various cellular processes and for the development of novel anti-inflammatory therapeutics.

These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments, focusing on the inhibition of iNOS in commonly used cell lines, methods for quantifying NO production, and assessment of cell viability.

Mechanism of Action

This compound is an L-arginine competitive inhibitor of iNOS.[5][6] Its mechanism is both NADPH- and time-dependent, leading to the irreversible inactivation of the iNOS enzyme.[1] This irreversible inhibition is attributed to the interaction of this compound with the catalytic center of iNOS, which results in the loss of the heme prosthetic group, a critical component for enzyme activity.[1]

Data Presentation

The following table summarizes the inhibitory activity of this compound against different nitric oxide synthase isoforms.

| Target | IC50 (Isolated Enzyme) | Cell-Based IC50 | Cell Lines | Notes |

| iNOS (human) | 86 nM[6] | 40-100 fold higher than enzymatic IC50[2] | RAW 264.7, HEK293 | The higher cellular IC50 is attributed to the high intracellular concentrations of the natural substrate, L-arginine.[2] |

| iNOS (murine) | 95 nM[6] | Not explicitly stated, but expected to be similar to human iNOS in cells. | RAW 264.7 | |

| nNOS | 17 µM[5][6] | >100 µM | Not applicable for iNOS inhibition studies. | Demonstrates high selectivity for iNOS over nNOS. |

| eNOS | 162 µM[5][6] | >100 µM | Not applicable for iNOS inhibition studies. | Demonstrates high selectivity for iNOS over eNOS. |

Signaling Pathway

The following diagram illustrates the signaling pathway leading to NO production by iNOS and the point of inhibition by this compound.

References

- 1. Cell culture of RAW264.7 cells [protocols.io]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RAW 264.7 Cells Culture: Prevent Differentiation | Ubigene [ubigene.us]

- 4. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bradycardic and proarrhythmic properties of sinus node inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BYK 191023 in Animal Models of Sepsis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the utilization of BYK 191023, a selective inhibitor of inducible nitric oxide synthase (iNOS), in established animal models of sepsis. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in preclinical sepsis studies.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key contributor to the pathophysiology of septic shock is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS), leading to profound vasodilation, hypotension, and tissue damage. This compound has been identified as a potent and highly selective iNOS inhibitor, making it a promising candidate for therapeutic intervention in sepsis.[1][2] It acts as an L-arginine competitive inhibitor and has been shown to be an NADPH- and time-dependent irreversible inhibitor of iNOS.[3] Studies have demonstrated its efficacy in in vitro and in vivo models of inflammation and sepsis.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the selectivity and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against Nitric Oxide Synthase Isoforms

| NOS Isoform | Source | IC50 |

| Inducible (iNOS) | Human | 86 nM[1][2] |

| Murine | 95 nM[1] | |

| Neuronal (nNOS) | Human | 17 µM[1][2] |

| Endothelial (eNOS) | Human | 162 µM[1][2] |

Table 2: In Vivo Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Endotoxemia Rat Model

| Parameter | Treatment | Dosage | Result |

| Plasma Nitrites/Nitrates | Continuous i.v. infusion | 30 µmol/kg/h | 68% reduction[1] |

| ED50 = 14.9 µmol/kg/h | |||

| Mean Arterial Blood Pressure (MAP) | Continuous i.v. infusion | 50 µmol/kg/h | Prevented gradual decrease[1] |

Signaling Pathway of iNOS Inhibition in Sepsis

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a critical factor in the pathophysiology of sepsis, leading to vasodilation and hypotension. This compound acts as a selective inhibitor of iNOS, thereby blocking the excessive production of NO and mitigating its detrimental effects.

Experimental Protocols

Two common and well-validated animal models of sepsis are the Lipopolysaccharide (LPS) injection model, which mimics the systemic inflammation seen in Gram-negative bacterial infections, and the Cecal Ligation and Puncture (CLP) model, which is considered the gold standard for polymicrobial sepsis research.[5][6]

Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This protocol is designed to induce a systemic inflammatory response syndrome (SIRS) characteristic of sepsis through the administration of LPS.

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Experimental animals (e.g., C57BL/6 mice or Wistar rats)

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

Syringes and needles for injection

-

Equipment for monitoring physiological parameters (e.g., blood pressure, heart rate)

-

Tools for blood and tissue collection

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Preparation of Reagents:

-

Dissolve LPS in sterile, pyrogen-free saline to the desired concentration. The dose of LPS can vary depending on the animal strain and desired severity of sepsis (a typical dose for mice is 4-15 mg/kg).[7]

-

Prepare this compound for administration. Based on published data, continuous intravenous infusion is an effective route.[1] The vehicle for dissolution should be determined based on the compound's solubility characteristics.

-

-

Experimental Groups:

-

Sham Group: Vehicle administration only.

-

LPS Group: LPS administration + vehicle.

-

LPS + this compound Group: LPS administration + this compound treatment.

-

-

Induction of Endotoxemia:

-

Anesthetize the animals.

-

Administer LPS via intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

-

Treatment with this compound:

-

Initiate continuous intravenous infusion of this compound at the desired dose (e.g., 30-50 µmol/kg/h) either prior to, concurrently with, or following LPS administration, depending on the experimental design (prophylactic vs. therapeutic).

-

-

Monitoring and Sample Collection:

-

Monitor physiological parameters such as mean arterial blood pressure (MAP) and heart rate continuously.

-

Collect blood samples at predetermined time points to measure plasma levels of nitrites/nitrates (as an indicator of NO production), pro-inflammatory cytokines (e.g., TNF-α, IL-6), and markers of organ dysfunction.

-

At the end of the experiment, euthanize the animals and collect tissues for histological analysis and measurement of iNOS expression.

-

Protocol 2: Cecal Ligation and Puncture (CLP) Model

The CLP model induces polymicrobial peritonitis and is considered to be more clinically relevant to human sepsis.[8][9]

Materials:

-

Same as Protocol 1, with the addition of:

-

Surgical instruments (scissors, forceps, sutures)

-

Surgical drapes and sterile gloves

-

Analgesics for post-operative care

Procedure:

-

Animal Preparation:

-

Anesthetize the animal and shave the abdomen.

-

Disinfect the surgical area with an appropriate antiseptic.

-

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the cecum.

-

Ligate the cecum below the ileocecal valve with a silk suture. The severity of sepsis can be modulated by the length of the ligated cecum.[9]

-

Puncture the ligated cecum once or twice with a needle (e.g., 21-27 gauge). The needle size will also influence the severity of sepsis.[9][10]

-

Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.[11]

-

Return the cecum to the abdominal cavity and close the peritoneum and skin with sutures.

-

-

Fluid Resuscitation and Analgesia:

-

Immediately after surgery, administer pre-warmed sterile saline subcutaneously to provide fluid resuscitation.[9]

-

Administer an analgesic for post-operative pain management.

-

-

Treatment with this compound:

-

Administer this compound as described in Protocol 1. The timing of administration relative to the CLP procedure will depend on the study's objectives.

-

-

Post-Operative Care and Monitoring:

-

Monitor the animals closely for clinical signs of sepsis (e.g., lethargy, piloerection, altered respiration).

-

Collect blood and tissue samples as described in Protocol 1 to assess the therapeutic effects of this compound.

-

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating this compound in an animal model of sepsis.

Conclusion

This compound is a valuable research tool for investigating the role of iNOS in the pathophysiology of sepsis. The protocols outlined above provide a framework for conducting in vivo studies to assess its therapeutic potential. Careful consideration of the experimental design, including the choice of sepsis model, animal species, and dosing regimen, is crucial for obtaining robust and reproducible results.

References

- 1. | BioWorld [bioworld.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sepsis - Lipopolysaccharide - Chondrex, Inc. [chondrex.com]

- 6. mdpi.com [mdpi.com]

- 7. Animals and lipopolysaccharide-induced sepsis model [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cecal ligation and puncture [bio-protocol.org]

Application Notes and Protocols for BYK 191023 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BYK 191023, also known as 2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Due to its high selectivity for iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms, this compound is a valuable research tool for investigating the pathophysiological roles of iNOS in various disease models, particularly those with an inflammatory component. These application notes provide a summary of the available data on this compound and protocols for its use, with a focus on its application in murine models of inflammation.

Mechanism of Action

This compound is an L-arginine competitive inhibitor of iNOS.[2] In the presence of NADPH, it acts as a time-dependent and irreversible inhibitor of murine iNOS.[3] This irreversible inhibition is primarily caused by the loss of the heme prosthetic group from the iNOS enzyme.[3]

Data Presentation

In Vitro Potency and Selectivity

| Enzyme | IC50 | Species | Reference |

| iNOS | 86 nM | Human | [1][2] |

| 95 nM | Murine | [2] | |

| nNOS | 17 µM | Human | [1][2] |

| eNOS | 162 µM | Human | [1][2] |

In Vivo Efficacy (Rat Model)

| Parameter | Dosage | Animal Model | Effect | Reference |

| ED50 | 14.9 µmol/kg/h (continuous IV infusion) | LPS-induced endotoxemia in rats | Reduction of plasma nitrate/nitrite levels | [4][5] |

| Effective Dose | 30 µmol/kg/h (continuous IV infusion) | LPS-induced endotoxemia in rats | 68% reduction in plasma nitrite/nitrate levels | [2] |

| Effective Dose | 50 µmol/kg/h (continuous IV infusion) | LPS-induced endotoxemia in rats | Prevention of mean arterial blood pressure decrease | [2] |

Note: To date, specific in vivo dosage recommendations for this compound in murine models have not been published. The data presented above from rat models can serve as a starting point for dose-range finding studies in mice. The route of administration and dosage will likely require optimization for specific murine models of disease.

Signaling Pathway

The following diagram illustrates the signaling pathway of inducible nitric oxide synthase (iNOS) and the point of intervention for this compound. Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines, activate intracellular signaling cascades that lead to the transcriptional activation of the iNOS gene. Once expressed, iNOS produces large amounts of nitric oxide (NO), which can have both physiological and pathological effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. | BioWorld [bioworld.com]

- 3. BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3h-imidazo[4,5-b]pyridine) is an NADPH- and time-dependent irreversible inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo characterization of the novel imidazopyridine BYK191023 [2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine], a potent and highly selective inhibitor of inducible nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Neuroinflammation with BYK 191023

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[1][2][3] This complex inflammatory response in the central nervous system (CNS) is primarily mediated by glial cells, particularly microglia and astrocytes.[1][2][3] Upon activation by stimuli such as injury or pathogens, these cells can release a barrage of pro-inflammatory mediators, including nitric oxide (NO).[1][2][3]

Inducible nitric oxide synthase (iNOS) is a key enzyme responsible for the production of large, sustained amounts of NO during an inflammatory response.[4][5] While NO plays physiological roles in the CNS, excessive production by iNOS is neurotoxic and contributes to neuronal damage and death.[4][5] Consequently, selective inhibition of iNOS represents a promising therapeutic strategy for mitigating neuroinflammation and its detrimental effects.

BYK 191023 is a potent and highly selective inhibitor of iNOS.[6][7] It acts as an L-arginine competitive inhibitor, irreversibly inactivating iNOS in an NADPH- and time-dependent manner through the loss of the heme prosthetic group.[8] Its high selectivity for iNOS over endothelial NOS (eNOS) and neuronal NOS (nNOS) minimizes the risk of off-target effects, such as cardiovascular complications.[6][7] These characteristics make this compound a valuable research tool for investigating the role of iNOS in neuroinflammation and for the preclinical evaluation of iNOS inhibition as a neuroprotective strategy.

These application notes provide detailed protocols for utilizing this compound to study neuroinflammation in both in vitro and in vivo models.

Mechanism of Action of this compound